4-Ethyl-6-methylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-47-8 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

4-ethyl-6-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-11(4)10-12(7-3)9-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

SULZKBWLMOBACQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CC(CC)CCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 4-Ethyl-6-methylnonane. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may encounter or work with this compound.

Chemical Structure and Identification

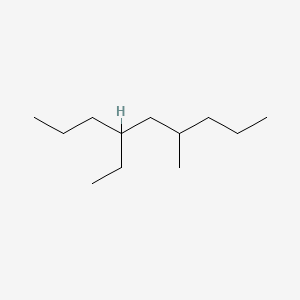

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its structure consists of a nonane (B91170) backbone with an ethyl group at the fourth carbon and a methyl group at the sixth carbon.

IUPAC Name: this compound[1] CAS Registry Number: 62184-47-8 Molecular Formula: C₁₂H₂₆[1][2][3]

Below is a diagram representing the two-dimensional structure of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and environmental conditions.

| Property | Value | Unit | Source |

| Molecular Weight | 170.33 | g/mol | [1][2] |

| Boiling Point | 196 | °C | [2] |

| Density | 0.7557 | g/cm³ | [2] |

| Refractive Index | 1.4235 | [2] | |

| Melting Point (estimate) | -50.8 | °C | [2] |

Solubility: As a branched alkane, this compound is expected to be virtually insoluble in water due to its non-polar nature.[4][5] Alkanes are unable to form hydrogen bonds with water molecules, making them hydrophobic. Conversely, it is expected to be soluble in non-polar organic solvents.[4][5] This is because the intermolecular forces (van der Waals forces) in both the alkane and the non-polar solvent are similar, allowing for miscibility.

Experimental Protocols

Methodologies:

-

Boiling Point Determination: The boiling point of a liquid can be determined using various methods, including simple or fractional distillation for larger quantities.[6] For smaller sample sizes, the Thiele tube method is a common and accurate technique.[7] This method involves heating a small sample in a tube with an inverted capillary tube and observing the temperature at which the liquid enters the capillary upon cooling.[7]

-

Density Measurement: The density of a liquid alkane can be measured using a pycnometer, which is a flask of a known volume. By weighing the pycnometer empty, filled with the sample, and filled with a reference liquid of known density (like water), the density of the sample can be calculated. Alternatively, a vibrating tube densimeter can provide precise density measurements.[8]

-

Refractive Index Measurement: An Abbe refractometer is a standard instrument used to measure the refractive index of liquids.[9] A small drop of the sample is placed on the prism, and the instrument measures the angle at which light is refracted as it passes from the prism to the sample.

-

Solubility Assessment: To determine solubility, a small, measured amount of this compound would be added to a specific volume of a solvent (e.g., water, ethanol, hexane) at a controlled temperature. The mixture would be agitated, and the degree of dissolution would be observed visually or quantified by analytical techniques if necessary.

Safety and Handling

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Keep the container tightly closed.[10]

-

Use in a well-ventilated area.[10]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[10]

-

In case of skin contact, wash off with soap and plenty of water.[10]

-

In case of eye contact, rinse with pure water for at least 15 minutes.[10]

-

If inhaled, move the person into fresh air.[10]

-

If swallowed, do not induce vomiting and seek immediate medical attention.[10]

It is crucial to consult a comprehensive Safety Data Sheet (SDS) for this compound if one becomes available before handling the compound.

Biological Activity and Signaling Pathways

Currently, there is no information in the public domain regarding any specific biological activity or involvement in signaling pathways for this compound. As a simple hydrocarbon, it is not expected to have specific biological targets in the same way that more complex drug molecules do. Its primary biological effect, if any, would likely be related to its physical properties, such as its lipophilicity, which could lead to non-specific interactions with cell membranes if exposure were to occur. Further research would be required to investigate any potential biological effects.

Disclaimer: The information provided in this document is for informational purposes only and should not be considered as a substitute for professional scientific or safety advice. Always consult reliable sources and follow appropriate laboratory safety protocols when handling chemical substances.

References

- 1. This compound | C12H26 | CID 53426720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-6-ethylnonane [chemicalbook.com]

- 3. molbase.com [molbase.com]

- 4. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vernier.com [vernier.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomers of 4-Ethyl-6-methylnonane

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of this compound, a chiral alkane with two stereogenic centers. While not a typical pharmaceutical agent, the principles governing its stereochemistry, synthesis, and separation are foundational and broadly applicable in modern drug development, where stereoisomeric purity is a critical parameter. This document outlines the theoretical basis of the stereoisomers of this compound, presents hypothetical yet plausible experimental protocols for their stereoselective synthesis and chiral separation, and summarizes their potential physicochemical properties in structured tables. Furthermore, key logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding. The methodologies and data presented herein serve as an illustrative model for the rigorous characterization of chiral molecules in a research and development setting.

Introduction to the Stereochemistry of this compound

Alkanes possessing stereogenic centers are fundamental structures for understanding three-dimensional molecular geometry. This compound is a structurally simple acyclic alkane that exhibits stereoisomerism due to the presence of two chiral centers at positions C4 and C6. The carbon atom at position 4 is bonded to four distinct groups: a hydrogen atom, a propyl group (C1-C3), an ethyl group, and a (2-methyl)hexyl group (C5-C9). Similarly, the carbon at position 6 is bonded to a hydrogen atom, a methyl group, a propyl group (C7-C9), and a (3-ethyl)pentyl group (C1-C5).

The presence of two stereogenic centers (n=2) gives rise to a total of 2^n = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers. The molecule lacks any internal plane of symmetry, and therefore, no meso compounds are possible. The four distinct stereoisomers are:

-

(4R, 6R)-4-ethyl-6-methylnonane

-

(4S, 6S)-4-ethyl-6-methylnonane

-

(4R, 6S)-4-ethyl-6-methylnonane

-

(4S, 6R)-4-ethyl-6-methylnonane

The (4R, 6R) and (4S, 6S) isomers are enantiomers of each other, as are the (4R, 6S) and (4S, 6R) isomers. The relationship between any other pairing is diastereomeric (e.g., (4R, 6R) and (4R, 6S)). Understanding these relationships is crucial as enantiomers share identical physical properties (except for optical rotation) but can have vastly different biological activities, while diastereomers have distinct physical and chemical properties.

Stereoselective Synthesis and Separation

The synthesis of a single, pure stereoisomer of a chiral alkane requires a carefully designed stereoselective strategy. Given the non-functionalized nature of the target molecule, a convergent synthesis approach is often preferred, followed by chiral separation.

Proposed Synthetic Pathway

A plausible synthetic route involves the stereoselective construction of the C-C backbone followed by the removal of functional groups. One such strategy is the use of a chiral auxiliary-mediated conjugate addition, followed by a coupling reaction. An outline of this hypothetical workflow is presented below. This approach allows for the introduction of chirality in a controlled manner.

Experimental Protocol: Chiral Separation by Preparative SFC

Due to their similar physical properties, the separation of alkane stereoisomers is challenging. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a powerful technique for this purpose, offering high efficiency and resolution.

Objective: To separate the four stereoisomers of this compound from a synthesized racemic mixture.

Instrumentation:

-

Preparative Supercritical Fluid Chromatography (SFC) system

-

Chiral Stationary Phase: Immobilized polysaccharide-based column (e.g., CHIRALPAK® series)

-

Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., isopropanol)

-

Detector: UV or Flame Ionization Detector (FID)

Methodology:

-

Sample Preparation: Dissolve the synthesized mixture of this compound isomers in hexane (B92381) to a final concentration of 10 mg/mL.

-

System Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 95% CO₂ / 5% isopropanol) at a flow rate of 60 mL/min and a back pressure of 15 MPa for at least 30 minutes.

-

Injection: Inject 1 mL of the prepared sample onto the column.

-

Elution: Run an isocratic elution program for 20 minutes.

-

Fraction Collection: Collect the fractions corresponding to each of the four separated stereoisomers based on the detector signal.

-

Analysis: Analyze the purity of each collected fraction using an analytical-scale chiral GC or SFC system.

Physicochemical Characterization

The characterization of the separated stereoisomers is essential to confirm their identity and purity. While diastereomers differ in physical properties like boiling point and density, enantiomers are only distinguishable by their interaction with plane-polarized light.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, physicochemical data for the four stereoisomers of this compound. This data illustrates the expected relationships between the isomers.

| Property | (4R, 6R) | (4S, 6S) | (4R, 6S) | (4S, 6R) |

| Molecular Weight ( g/mol ) | 184.38 | 184.38 | 184.38 | 184.38 |

| Boiling Point (°C) | 195.2 | 195.2 | 193.8 | 193.8 |

| Density (g/cm³ at 20°C) | 0.758 | 0.758 | 0.755 | 0.755 |

| Refractive Index (n_D^20) | 1.425 | 1.425 | 1.423 | 1.423 |

| Specific Rotation [α]_D^20 | +12.5° | -12.5° | +8.2° | -8.2° |

| GC Retention Time (min) | 15.2 | 15.2 | 14.8 | 14.8 |

Note: Data is illustrative and based on typical properties of similar chiral alkanes. Enantiomeric pairs have identical boiling points, densities, and refractive indices, but opposite signs of specific rotation. Diastereomers exhibit different values for these properties.

Analytical Workflow

The confirmation of stereochemical identity and the determination of enantiomeric excess (e.e.) require a robust analytical workflow. Chiral gas chromatography (GC) is a standard method for analyzing volatile, non-polar compounds like alkanes.

Conclusion and Relevance in Drug Development

This guide has detailed the stereochemical properties, separation methodologies, and characterization techniques for the stereoisomers of this compound. Although a simple alkane, it serves as an excellent model for the principles that are of paramount importance in the pharmaceutical industry. The vast majority of modern drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Therefore, the ability to synthesize, separate, and analyze stereoisomers with a high degree of precision—as outlined in the hypothetical protocols within this document—is a critical and non-negotiable skill set in drug discovery, development, and manufacturing. The workflows and techniques described are directly translatable to the analysis of complex active pharmaceutical ingredients (APIs), ensuring the safety, efficacy, and quality of therapeutic products.

An In-Depth Technical Guide to the Proposed Synthesis of Chiral 4-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed stereoselective synthesis of the chiral alkane 4-Ethyl-6-methylnonane. Due to the absence of a documented direct synthesis in the current literature, this paper presents a comprehensive, theoretically grounded strategy. The proposed pathway leverages a convergent approach, combining two key chiral building blocks: (S)-2-methyl-1-pentanol and a chiral β-ethyl alcohol synthon. The synthesis is designed to control the stereochemistry at the C4 and C6 positions through a diastereoselective Grignard addition, guided by the Felkin-Anh model. The subsequent deoxygenation of the resulting secondary alcohol furnishes the target chiral alkane. This document provides detailed, representative experimental protocols for each key transformation, including oxidation, Grignard coupling, and deoxygenation. Quantitative data from analogous reactions in the literature are summarized in structured tables to provide expected yields and stereoselectivities. Visualizations of the synthetic pathway and the stereochemical model are provided to enhance understanding.

Introduction

Chiral alkanes, though seemingly simple in structure, are crucial components in various fields, including materials science and as chiral synthons in pharmaceutical development. The precise three-dimensional arrangement of their substituents can significantly influence their physical properties and biological activity. This compound presents a structure with two stereocenters at the C4 and C6 positions, making its stereocontrolled synthesis a challenging and relevant endeavor for synthetic organic chemists. This guide proposes a robust and flexible synthetic strategy to access specific stereoisomers of this target molecule.

Proposed Retrosynthetic Analysis

A convergent retrosynthetic strategy for this compound is proposed, disconnecting the molecule into two key chiral fragments. The central C-C bond formation is envisioned via a Grignard reaction, which allows for the diastereoselective creation of one of the stereocenters.

Figure 1: Retrosynthetic analysis of chiral this compound.

This analysis identifies (S)-2-methyl-1-pentanol and (S)-3-ethyl-1-hexanol as the primary chiral building blocks. The synthesis of these precursors with high enantiomeric purity is critical for the success of the overall strategy.

Synthesis of Chiral Building Blocks

Synthesis of (S)-2-Methyl-1-pentanol

(S)-2-Methyl-1-pentanol can be obtained in high enantiopurity through enzymatic kinetic resolution of the commercially available racemic mixture.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

A solution of racemic 2-methyl-1-pentanol (B47364) and vinyl acetate (B1210297) in an organic solvent is treated with a lipase (B570770) (e.g., Novozym 435). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-2-methyl-1-pentanol unreacted. The unreacted alcohol can then be separated from the (R)-acetate by distillation or column chromatography.

| Entry | Substrate | Acylating Agent | Lipase | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of (S)-alcohol (%) | Reference |

| 1 | rac-2-Methyl-1-pentanol | Vinyl acetate | Novozym 435 | Hexane | 24 | ~50 | >99 | Analogous to literature procedures |

Proposed Synthesis of (S)-3-Ethyl-1-hexanol

Experimental Protocol: Asymmetric Alkylation using a Chiral Auxiliary (Representative)

(S)-4-benzyl-3-propionyl-oxazolidin-2-one is deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with 1-bromopropane. The resulting product is then reduced with a hydride reagent, and the chiral auxiliary is cleaved to yield the chiral alcohol.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (%) | Reference |

| 1 | (S)-4-benzyl-3-propionyl-oxazolidin-2-one, 1-bromopropane | LDA | THF | -78 to 0 | 85-95 | >98 | General literature procedures |

| 2 | Alkylated auxiliary | LiAlH4 | THF | 0 to rt | 80-90 | - | General literature procedures |

Assembly of the Carbon Skeleton

The core of the proposed synthesis involves the coupling of the two chiral fragments via a Grignard reaction.

Figure 2: Proposed synthetic pathway for chiral this compound.

Oxidation of (S)-2-Methyl-1-pentanol

The chiral alcohol is oxidized to the corresponding aldehyde using mild conditions to avoid epimerization of the adjacent stereocenter.

Experimental Protocol: Swern Oxidation

To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO). After a brief stirring period, a solution of (S)-2-methyl-1-pentanol in dichloromethane is added, followed by the addition of a hindered base such as triethylamine. The reaction is then warmed to room temperature and quenched with water.

| Entry | Alcohol | Oxidizing System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | (S)-2-Methyl-1-pentanol | (COCl)₂, DMSO | Et₃N | CH₂Cl₂ | -78 to rt | 90-98 | General Swern oxidation protocols |

Diastereoselective Grignard Addition

The stereochemical outcome of the addition of the Grignard reagent derived from (S)-1-bromo-3-ethylhexane to (S)-2-methylpentanal is predicted by the Felkin-Anh model. The nucleophile is expected to attack the carbonyl from the face opposite to the largest substituent (the propyl group) at the α-carbon.

Figure 3: Felkin-Anh model predicting the diastereoselectivity of the Grignard addition.

Experimental Protocol: Grignard Reaction

The Grignard reagent is prepared by reacting (S)-1-bromo-3-ethylhexane with magnesium turnings in anhydrous diethyl ether. The resulting solution is then cooled and added dropwise to a solution of (S)-2-methylpentanal in diethyl ether at low temperature (e.g., -78 °C). The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| (S)-2-methylpentanal | (S)-3-ethylhexylmagnesium bromide | Et₂O | -78 | 70-85 | >4:1 (predicted) | Analogous to literature on additions to α-chiral aldehydes |

Final Deoxygenation Step

The resulting diastereomerically enriched secondary alcohol is converted to the target alkane. A two-step process involving oxidation to the ketone followed by a Wolff-Kishner reduction is proposed to avoid potential issues with direct deoxygenation of a sterically hindered secondary alcohol.

Oxidation to the Ketone

The secondary alcohol is oxidized to 4-ethyl-6-methylnonan-5-one.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

To a solution of the alcohol in dichloromethane is added Dess-Martin periodinane. The reaction is typically stirred at room temperature until completion.

| Substrate | Reagent | Solvent | Time (h) | Yield (%) | Reference |

| 4-Ethyl-6-methylnonan-5-ol | DMP | CH₂Cl₂ | 1-3 | 90-95 | General DMP oxidation protocols |

Wolff-Kishner Reduction

The ketone is reduced to the corresponding methylene (B1212753) group under basic conditions.

Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)

The ketone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) are heated in a high-boiling solvent like diethylene glycol. Water is removed by distillation to drive the reaction to completion.

| Ketone | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Ethyl-6-methylnonan-5-one | H₂NNH₂·H₂O, KOH | Diethylene glycol | up to 200 | 80-90 | General Wolff-Kishner protocols |

Conclusion

This technical guide presents a viable and stereocontrolled synthetic route to chiral this compound. The strategy relies on the synthesis of key chiral building blocks and their convergent coupling via a diastereoselective Grignard reaction. The provided representative protocols and tabulated data from analogous systems offer a strong foundation for the practical execution of this synthesis. The successful implementation of this route would provide access to specific stereoisomers of this compound, enabling further studies of its properties and potential applications. Future work should focus on the development of a high-yielding and enantioselective synthesis of the crucial (S)-3-ethyl-1-hexanol building block.

An In-depth Technical Guide on the Natural Occurrence of 4-Ethyl-6-methylnonane in Petroleum

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical framework for investigating the natural occurrence of specific branched alkanes, such as 4-Ethyl-6-methylnonane, in petroleum. While direct quantitative data for this compound in crude oil is not currently available in public literature, this document outlines the state-of-the-art analytical techniques, experimental protocols, and geochemical considerations required for its identification and quantification. The guide is intended to serve as a foundational resource for researchers in petroleum geochemistry, analytical chemistry, and related fields.

Introduction: The Complexity of Petroleum Composition

Crude oil is a highly complex mixture of hydrocarbons, encompassing a vast array of structural isomers.[1] Branched alkanes, also known as isoparaffins, are significant components of petroleum and play a crucial role in determining its physical and chemical properties. The specific distribution of these isomers can serve as a fingerprint for the oil's origin, maturity, and biodegradation level.[2] this compound, a C12 branched alkane, represents a challenging analytical target due to the sheer number of potential isomers. This guide will use this compound as a case study to detail the analytical approaches necessary for the elucidation of such complex hydrocarbon mixtures.

Geochemical Formation of Branched Alkanes

The formation of branched alkanes in petroleum is a result of complex geochemical processes acting on organic matter over geological timescales. The primary mechanism involves the thermal cracking of larger organic molecules, such as kerogen, derived from ancient biomass.[3] During catagenesis, the breaking of carbon-carbon bonds in these large molecules leads to the formation of a wide variety of smaller hydrocarbons, including straight-chain and branched alkanes.[3] The temperature and pressure conditions, as well as the presence of catalysts like minerals in the source rock, influence the degree and type of branching.[3]

Below is a conceptual diagram illustrating the geochemical formation pathway of branched alkanes.

Quantitative Data Presentation

While specific quantitative data for this compound in petroleum is not documented in the reviewed literature, a comprehensive analysis would aim to populate a table similar to the one below. This table structure is designed for the clear comparison of the abundance of a target analyte across different crude oil samples.

| Crude Oil Sample ID | Source Location | API Gravity | Concentration of this compound (µg/g of crude oil) | Relative Abundance (% of C12 alkane fraction) | Method of Quantification |

| Sample A | West Texas Intermediate | 39.6 | To be determined | To be determined | GCxGC-TOFMS |

| Sample B | Brent Blend | 38.1 | To be determined | To be determined | GCxGC-TOFMS |

| Sample C | Dubai Crude | 31.0 | To be determined | To be determined | GCxGC-TOFMS |

Experimental Protocols for Identification and Quantification

The identification and quantification of a specific branched alkane like this compound within the complex matrix of crude oil necessitates high-resolution analytical techniques. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is the state-of-the-art method for this purpose.[4][5][6]

4.1. Sample Preparation

-

Fractionation: Crude oil samples are first fractionated to isolate the saturated hydrocarbon fraction. This is typically achieved using solid-phase extraction (SPE) with silica (B1680970) gel or alumina (B75360) columns.[7]

-

Solvent Exchange: The saturated fraction is eluted with a non-polar solvent like n-hexane. The solvent is then carefully evaporated and exchanged for a more volatile solvent suitable for GC injection.

-

Internal Standard Addition: A known concentration of an internal standard (e.g., a deuterated alkane not expected to be present in the sample) is added for quantification.

4.2. GCxGC-TOFMS Analysis

The following is a representative protocol for the analysis of branched alkanes in the C12 range.

-

Instrumentation: A GCxGC system equipped with a thermal modulator and a TOF mass spectrometer.

-

First Dimension Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

-

Second Dimension Column: A mid-polar column (e.g., 2 m x 0.18 mm ID, 0.18 µm film thickness, Rxi-17Sil MS or equivalent).[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program (1D): Initial temperature of 40°C, hold for 1 minute, then ramp to 320°C at a rate of 2-5°C/min.

-

Modulation Period: 5-8 seconds.

-

Mass Spectrometer: TOF-MS with an acquisition range of m/z 40-500.

-

Ionization: Electron ionization (EI) at 70 eV.

4.3. Data Analysis and Identification

-

Peak Identification: The identification of this compound would rely on a combination of its retention times in both GC dimensions and its mass spectrum.

-

Mass Spectral Library Matching: The obtained mass spectrum is compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library[8][9] or specialized geochemical databases.[10]

-

Fragmentation Analysis: The mass spectrum of a branched alkane is characterized by preferential fragmentation at the branching points, leading to the formation of stable carbocations.[9][11][12] For this compound (C12H26, molecular weight 170.33 g/mol ), key fragment ions would be expected from the cleavage at the ethyl and methyl branches.

-

Quantification: The concentration of the identified compound is determined by comparing its peak area to that of the internal standard.

The workflow for the identification of this compound in a crude oil sample is depicted in the following diagram.

Conclusion

The identification and quantification of specific branched alkanes like this compound in petroleum is a formidable analytical challenge that requires sophisticated separation and detection techniques. While direct evidence for its natural occurrence is currently lacking in the scientific literature, the methodologies outlined in this guide provide a clear pathway for such an investigation. The use of GCxGC-TOFMS, coupled with rigorous sample preparation and data analysis, is essential for elucidating the complex isomeric composition of crude oil. Future research in this area will undoubtedly contribute to a more detailed understanding of petroleum geochemistry and provide valuable information for the petroleum industry.

References

- 1. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 2. japex.co.jp [japex.co.jp]

- 3. m.youtube.com [m.youtube.com]

- 4. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 5. gcms.cz [gcms.cz]

- 6. Identification and Quantitation of Linear Alkanes in Lubricant Base Oils by Using GC×GC/EI TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

- 9. GCMS Section 6.9.2 [people.whitman.edu]

- 10. Mass Spectra of Geochemicals, Petrochemicals and Biomarkers - Wiley Science Solutions [sciencesolutions.wiley.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

4-Ethyl-6-methylnonane: A Prospective Analysis as a Potential Environmental Biomarker

Whitepaper | For Research, Scientific, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of 4-Ethyl-6-methylnonane as a potential environmental biomarker. To date, there is no direct scientific literature identifying or characterizing this specific compound as a biomarker. The information presented herein is based on the established knowledge of structurally similar compounds, namely branched-chain alkanes and other volatile organic compounds (VOCs), and outlines a theoretical framework for its investigation.

Introduction

Volatile organic compounds (VOCs) present in the environment and in biological matrices such as breath, blood, and urine are gaining increasing attention as potential non-invasive biomarkers for disease diagnosis and exposure monitoring.[1] VOCs can be of both endogenous origin, produced by metabolic processes within the body, or exogenous origin, resulting from environmental exposures.[2] Branched-chain alkanes are a class of hydrocarbons found in petroleum products and are also produced by some biological processes. Their presence and concentration in environmental and biological samples could potentially serve as indicators of exposure to certain environmental pollutants or reflect alterations in metabolic pathways.

This technical guide explores the potential of a specific branched-chain alkane, this compound, as a novel environmental biomarker. While direct evidence is currently lacking, this document serves as a foundational resource for researchers by providing a theoretical framework, analogous data from similar compounds, and detailed experimental protocols for its investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for developing analytical methods and understanding its environmental fate and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| CAS Number | 62184-47-8 | PubChem |

| Boiling Point | Not available | |

| LogP (Octanol-Water Partition Coefficient) | 6.1 | PubChem |

Potential as an Environmental Biomarker

The potential of this compound as an environmental biomarker stems from its nature as a branched-chain alkane. Such compounds are components of fossil fuels and may be released into the environment through industrial emissions, vehicle exhaust, and fuel spills. Human exposure can occur via inhalation or dermal contact. Once absorbed, these lipophilic compounds can accumulate in adipose tissues and may undergo metabolic transformation.

Rationale for Investigation

-

Exogenous Exposure Marker: Detection and quantification of this compound in biological samples (e.g., breath, blood, urine) could indicate exposure to specific petroleum-based products or industrial solvents.

-

Metabolic Disruption: The metabolic processing of this compound may perturb normal cellular processes, and the parent compound or its metabolites could serve as biomarkers of effect.

Quantitative Data for Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize reported concentrations of other n-alkanes and branched alkanes in environmental and biological samples. This data provides a reference range for what might be expected when analyzing for this compound.

Table 4.1: Concentration of n-Alkanes in Fine Particulate Matter (PM2.5)

| Location | Total n-Alkane Concentration (ng/m³) | Predominant Alkanes | Reference |

| Hong Kong (Suburban) | 38.58 - 191.44 (Mean: 103.21) | C₂₅, C₂₉, C₂₃ | [3] |

| Beijing | 4.51 - 153 (Mean: 32.7) | Not Specified | [4] |

| Hangzhou | 45 - 352 | Not Specified | [5] |

Table 4.2: Concentration of Long-Chain Branched Alkanes in Environmental Samples

| Sample Type | Main Peak Carbon Numbers | Key Finding | Reference |

| Carboniferous Shales | C₁₈ - C₂₀ | Indicates input from archaea or algal organic matter. | [6] |

Experimental Protocols

The following are detailed methodologies for the detection and quantification of volatile branched-chain alkanes, which can be adapted for this compound.

Analysis of this compound in Exhaled Breath

This protocol is based on established methods for VOC analysis in breath samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1][7]

5.1.1 Sample Collection

-

Subject Preparation: The subject should rest for at least 10 minutes prior to sample collection to ensure a stable physiological state. They should avoid eating, drinking (except water), and smoking for at least 2 hours before collection.

-

Breath Sampling: The subject exhales into a specialized collection device, such as a Tedlar® bag or a thermal desorption tube packed with an appropriate sorbent (e.g., Tenax® TA). For thermal desorption tubes, a controlled volume of end-tidal air is drawn through the tube.

5.1.2 Sample Preparation and Analysis (Thermal Desorption-GC-MS)

-

Internal Standard: An internal standard (e.g., a deuterated alkane) is spiked onto the thermal desorption tube prior to analysis for quantification.

-

Thermal Desorption: The sample tube is placed in a thermal desorber. The analytes are desorbed by heating the tube and are cryo-focused in a cold trap.

-

GC-MS Analysis: The cold trap is rapidly heated, injecting the focused analytes onto the GC column.

-

GC Column: A non-polar column, such as a DB-5MS, is suitable for separating alkanes.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compounds.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Analysis of this compound in Water Samples

This protocol is adapted from standard methods for the analysis of volatile organic compounds in water.[8]

5.2.1 Sample Collection

-

Collect water samples in amber glass vials with PTFE-lined septa, ensuring no headspace to prevent the loss of volatile compounds.

-

Store samples at 4°C and analyze as soon as possible.

5.2.2 Sample Preparation and Analysis (Purge and Trap-GC-MS)

-

Purging: An inert gas (e.g., helium) is bubbled through a known volume of the water sample. Volatile compounds are purged from the water and trapped on a sorbent trap.

-

Desorption: The trap is heated, and the analytes are backflushed with the carrier gas onto the GC column.

-

GC-MS Analysis: The GC-MS conditions are similar to those described for breath analysis.

Mandatory Visualizations

Hypothetical Metabolic Pathway of this compound

The metabolism of alkanes is primarily initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the alkane chain.[9][10] This initial oxidation is followed by further oxidation steps to form more polar and excretable metabolites.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Workflow for Biomarker Discovery

The discovery of new biomarkers is a multi-step process that involves sample collection, analytical measurement, and statistical analysis to identify significant features.[11][12]

Caption: General experimental workflow for biomarker discovery.

Conclusion and Future Directions

While this compound has not yet been established as an environmental biomarker, its chemical nature as a branched-chain alkane suggests its potential utility in this regard. This technical guide provides a foundational framework for initiating research into this compound. Future studies should focus on developing and validating sensitive analytical methods for the detection of this compound in various environmental and biological matrices. Subsequently, targeted and untargeted metabolomics studies in exposed populations will be crucial to ascertain its role, if any, as a biomarker of exposure or effect. Such research will contribute to the growing field of non-invasive diagnostics and environmental health monitoring.

References

- 1. mdpi.com [mdpi.com]

- 2. owlstonemedical.com [owlstonemedical.com]

- 3. mdpi.com [mdpi.com]

- 4. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in Beijing, China [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 7. Breath Analysis via Gas Chromatography–Mass Spectrometry (GC-MS) in Chronic Coronary Syndrome (CCS): A Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. researchgate.net [researchgate.net]

Physical properties of C12H26 branched-chain isomers

An In-depth Technical Guide to the Physical Properties of C12H26 Branched-Chain Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26), a saturated acyclic hydrocarbon, exists as n-dodecane and its 354 structural isomers. These branched-chain isomers, while sharing the same molecular formula, exhibit distinct physical properties due to variations in their molecular architecture. The degree and location of branching influence intermolecular forces, molecular packing, and overall molecular shape, leading to significant differences in boiling points, melting points, density, and viscosity. A thorough understanding of these structure-property relationships is paramount for applications in fields such as drug development, materials science, and the formulation of fuels and lubricants.

This technical guide provides a comprehensive overview of the core physical properties of various branched-chain isomers of dodecane. It is designed to be a valuable resource for researchers and professionals, offering a clear presentation of quantitative data, detailed experimental methodologies for property determination, and a visual representation of the fundamental principles governing the physical behavior of these isomers.

Physical Properties of C12H26 Isomers

The physical characteristics of alkanes are primarily dictated by van der Waals forces, which are influenced by the molecule's surface area and polarizability. In general, as the degree of branching in an alkane isomer increases, the molecule becomes more compact, reducing its surface area and leading to weaker intermolecular attractions. This trend has a direct and predictable impact on properties like boiling point and viscosity. The melting point, however, is influenced by both the strength of intermolecular forces and the efficiency with which molecules can pack into a crystal lattice. Highly symmetrical, compact isomers can sometimes exhibit unusually high melting points.

Data Presentation

The following tables summarize the key physical properties of n-dodecane and a selection of its branched-chain isomers for which data is available.

Table 1: Boiling and Melting Points of Selected C12H26 Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Dodecane | 215-217[1] | -9.6[1] |

| 2-Methylundecane (B1362468) | 210[2] | -46.8[2] |

| 3-Methylundecane (B86300) | 201[3] | -58[3] |

| 4-Methylundecane (B1196022) | 209.2[4] | -67.9[5] |

| 2,2-Dimethyldecane | 201[6] | -50.8 (estimate)[6] |

| 2,4-Dimethyldecane | 200.4[7] | -50.8 (estimate)[7] |

| 2,6-Dimethyldecane | 198-220[8] | Not Available |

| 3,6-Dimethyldecane | 201[9] | -50.8 (estimate)[9] |

| 3,7-Dimethyldecane (B90829) | 202[10] | -50.8 (estimate)[10] |

Table 2: Density and Refractive Index of Selected C12H26 Isomers

| Isomer | Density (g/mL) | Temperature (°C) | Refractive Index (nD) | Temperature (°C) |

| n-Dodecane | 0.75[1] | 25 | 1.421[1] | 20 |

| 2-Methylundecane | Low[11] | Not Specified | Not Available | - |

| 3-Methylundecane | 0.749[3] | Not Specified | 1.422[3] | Not Specified |

| 4-Methylundecane | 0.75[4] | Not Specified | 1.421[4] | Not Specified |

| 2,2-Dimethyldecane | 0.7406[6] | Not Specified | Not Available | - |

| 2,4-Dimethyldecane | 0.749[7] | Not Specified | 1.42[7] | Not Specified |

| 2,6-Dimethyldecane | ~0.74[8] | Ambient | Not Available | - |

| 3,6-Dimethyldecane | 0.7510[9] | Not Specified | 1.4214[9] | Not Specified |

| 3,7-Dimethyldecane | 0.7513[10] | Not Specified | 1.4217[10] | Not Specified |

Experimental Protocols

The accurate determination of the physical properties of C12H26 isomers is crucial for their application and is achieved through standardized experimental procedures.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: A distillation apparatus or a Thiele tube setup is commonly used.

-

Procedure (Distillation Method):

-

The liquid sample is placed in a boiling flask with boiling chips.

-

The flask is heated, and the vapor is allowed to distill.

-

A thermometer is placed in the vapor path to measure the temperature of the vapor-liquid equilibrium.

-

The constant temperature observed during distillation is recorded as the boiling point.

-

-

Procedure (Thiele Tube Method):

-

A small amount of the sample is placed in a small test tube with an inverted capillary tube.

-

This assembly is attached to a thermometer and heated in an oil bath within a Thiele tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure compound, this occurs over a narrow range.

-

Apparatus: A melting point apparatus with a heated block and a thermometer or digital sensor.

-

Procedure:

-

A small amount of the solid sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated slowly and observed through a magnifying lens.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

-

Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (a glass flask of a precisely known volume) and an analytical balance.

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid sample, and its mass is measured again at a controlled temperature.

-

The mass of the liquid is found by subtraction.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Viscosity

Viscosity measures a fluid's resistance to flow.

-

Apparatus: A capillary viscometer, such as an Ostwald viscometer.

-

Procedure:

-

A specific volume of the liquid is introduced into the viscometer.

-

The liquid is drawn up one arm of the U-tube past an upper timing mark.

-

The time taken for the liquid to flow between two calibrated marks under the influence of gravity is measured.

-

The kinematic viscosity is determined by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the liquid's density.

-

Visualization of Structure-Property Relationships

The following diagram illustrates the general trends observed in the physical properties of C12H26 isomers as the degree of branching increases.

Caption: Branching effects on C12H26 isomer physical properties.

Conclusion

The physical properties of the branched-chain isomers of dodecane are fundamentally linked to their molecular structure. An increase in branching generally leads to a decrease in boiling point, viscosity, and density due to the resulting decrease in intermolecular van der Waals forces. The melting point exhibits a more complex trend that is also dependent on the molecule's ability to pack efficiently in a crystal lattice. This guide provides a foundational overview and a quick reference for the physical properties of these important compounds, which is essential for their informed use in scientific and industrial applications. The presented data highlights the need for further experimental investigation to characterize the full range of dodecane isomers and their properties more comprehensively.

References

- 1. 3,4-Dimethyldecane | C12H26 | CID 545624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-methylundecane [chemister.ru]

- 3. 3-methylundecane [stenutz.eu]

- 4. 4-methylundecane | 2980-69-0 [chemnet.com]

- 5. 4-methylundecane [chemister.ru]

- 6. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Buy 2,6-Dimethyldecane (EVT-365501) | 13150-81-7 [evitachem.com]

- 9. chembk.com [chembk.com]

- 10. 3,7-dimethyldecane CAS#: 17312-54-8 [m.chemicalbook.com]

- 11. 2-METHYLUNDECANE - Ataman Kimya [atamanchemicals.com]

Mass Spectral Analysis of 4-Ethyl-6-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Properties

4-Ethyl-6-methylnonane is a saturated hydrocarbon with a molecular weight of approximately 170.33 g/mol .[1] Its chemical formula is C12H26.[1]

Predicted Mass Spectrum Data

The mass spectrum of a branched alkane like this compound is characterized by specific fragmentation patterns that result from the ionization process. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M+•). Due to the branched nature of the molecule, this molecular ion is often unstable and undergoes fragmentation.

The fragmentation of branched alkanes is governed by the stability of the resulting carbocations. Cleavage is favored at the branching points, as this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations. The molecular ion peak for branched alkanes is typically of low abundance or may even be absent.

Based on these principles, the following table summarizes the predicted major fragment ions for this compound in a 70 eV electron ionization mass spectrum. The relative abundance is a qualitative prediction based on the stability of the carbocation and the neutral radical lost.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 170 | [C12H26]+• | (Molecular Ion) | Very Low to Absent |

| 141 | [C10H21]+ | •C2H5 (Ethyl radical) | Medium |

| 127 | [C9H19]+ | •C3H7 (Propyl radical) | High |

| 99 | [C7H15]+ | •C5H11 (Pentyl radical) | High |

| 85 | [C6H13]+ | •C6H13 (Hexyl radical) | Medium |

| 71 | [C5H11]+ | •C7H15 (Heptyl radical) | High |

| 57 | [C4H9]+ | •C8H17 (Octyl radical) | High (Often the base peak) |

| 43 | [C3H7]+ | •C9H19 (Nonyl radical) | High |

| 29 | [C2H5]+ | •C10H21 (Decyl radical) | Medium |

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This is followed by C-C bond cleavage, primarily at the branched centers, to yield a variety of carbocations. The most likely fragmentation pathways are illustrated in the diagram below. Cleavage at the C4 and C6 positions is expected to be prominent due to the formation of stable secondary carbocations. The loss of larger alkyl radicals is generally favored.

References

Gas Chromatography Retention Index of 4-Ethyl-6-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gas chromatography (GC) retention index of 4-Ethyl-6-methylnonane, a branched-chain alkane. Due to the absence of a publicly available, experimentally determined Kovats retention index for this specific isomer, this document outlines the established methodologies for its determination. Furthermore, it presents retention data for structurally related C12 alkanes to offer a comparative framework and an estimated retention index range. This guide is intended to equip researchers with the necessary theoretical and practical knowledge to determine or estimate the retention index of this compound and similar compounds in their own laboratory settings.

Introduction to Gas Chromatography Retention Indices

In gas chromatography, the retention time, while a fundamental parameter, is susceptible to variations based on the specific instrument and analytical conditions (e.g., column length, film thickness, carrier gas flow rate, and temperature program).[1] To overcome these limitations and allow for inter-laboratory data comparison, the concept of the retention index was introduced. The most widely adopted system is the Kovats retention index (I), developed by Ervin Kováts.[2]

The Kovats retention index relates the retention time of an analyte to those of a homologous series of n-alkanes, which are assigned retention index values of 100 times their carbon number.[3] For instance, n-hexane (C6) has a retention index of 600, and n-heptane (C7) has a retention index of 700. By bracketing an unknown peak between two n-alkanes, its retention index can be calculated, providing a more stable and transferable value.[3] This index is a crucial tool for the identification of compounds, especially isomers, which may have very similar mass spectra but different chromatographic behaviors.[4]

Estimated Retention Index of this compound

As of the compilation of this guide, a specific, experimentally determined Kovats retention index for this compound has not been reported in major public databases such as the NIST Gas Chromatography Retention Data collection.[5][6][7][8] However, an estimation can be made based on the retention behavior of its structural isomers, particularly n-dodecane.

Generally, branched alkanes have lower boiling points and, consequently, shorter retention times and lower retention indices on non-polar stationary phases compared to their linear isomer. The degree of branching affects the extent of this decrease. For this compound, a C12 branched alkane, its retention index is expected to be lower than that of n-dodecane (I = 1200 on a standard non-polar phase).

Table 1: Gas Chromatography Retention Indices of n-Dodecane on Various Stationary Phases

| Stationary Phase | Column Type | Retention Index (I) | Reference |

| DB-5 | Capillary | 1199 | [9] |

| HP-101 | Capillary | 1200 | [9] |

| SE-52 | Capillary | 1200 | [9] |

| DB-5MS | Capillary | 200.12 (Lee's RI) | [10] |

Note: The retention index of n-alkanes is defined as 100 times the carbon number, so for n-dodecane, the expected Kovats retention index is 1200. The slight variations in the table reflect experimental differences.

Based on the structure of this compound, its retention index on a non-polar stationary phase like DB-5 or HP-5 would likely fall in the range of 1150 to 1190 . This estimation is based on the general elution order of branched alkanes.

Experimental Protocol for Retention Index Determination

To experimentally determine the Kovats retention index of this compound, the following protocol can be employed.

Materials and Instrumentation

-

Gas Chromatograph (GC) : Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

GC Column : A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or HP-1 (100% dimethylpolysiloxane), is recommended for the analysis of hydrocarbons. A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Analytes :

-

This compound (if available as a pure standard).

-

A homologous series of n-alkanes (e.g., C10 to C14) for bracketing the analyte. A commercially available retention index standard mixture can be used.[11]

-

-

Solvent : High-purity hexane (B92381) or pentane.

-

Carrier Gas : Helium or Hydrogen of high purity.

GC Method Parameters

-

Injector Temperature : 250 °C

-

Detector Temperature : 280 °C (for FID) or transfer line temperature of 280 °C (for MS)

-

Oven Temperature Program :

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas Flow Rate : Constant flow of 1.0 mL/min.

-

Injection Volume : 1 µL.

-

Split Ratio : 50:1.

Procedure

-

Sample Preparation : Prepare a solution of this compound (approximately 100 ppm) in the chosen solvent. Prepare a separate solution of the n-alkane standard mixture. It is also common practice to co-inject the analyte with the n-alkane standards.

-

Analysis :

-

Inject the n-alkane standard mixture to determine the retention times of the n-alkanes.

-

Inject the this compound sample under the same chromatographic conditions.

-

If co-injecting, a single analysis will provide the retention times for both the analyte and the bracketing n-alkanes.

-

-

Data Analysis :

-

Identify the retention times of the n-alkanes that elute immediately before (tR,n) and after (tR,n+x) the this compound peak (tR,a).

-

Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:[12]

I = 100n + 100 * [(tR,a - tR,n) / (tR,n+x - tR,n)]

Where:

-

n is the carbon number of the n-alkane eluting before the analyte.

-

t_R,a is the retention time of the analyte.

-

t_R,n is the retention time of the n-alkane eluting before the analyte.

-

t_R,n+x is the retention time of the n-alkane eluting after the analyte.

-

-

Visualization of Concepts

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the Kovats retention index.

Relationship between Molecular Structure and Retention Index

The retention index of an alkane is influenced by its molecular structure. The following diagram illustrates the conceptual relationship for C12 isomers.

Conclusion

While a definitive, published retention index for this compound remains elusive, this guide provides a robust framework for its estimation and experimental determination. By understanding the principles of the Kovats retention index system and following the outlined experimental protocol, researchers can confidently determine the retention index of this and other branched-chain alkanes. The provided comparative data for n-dodecane serves as a useful benchmark for validating experimental results. The accurate determination of retention indices is paramount for the unambiguous identification of compounds in complex mixtures, a critical step in various scientific and industrial applications.

References

- 1. Kovats retention index - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. gcms.cz [gcms.cz]

- 4. nist.gov [nist.gov]

- 5. Gas Chromatographic Retention Data [webbook.nist.gov]

- 6. NIST GC | MANAN [mananweb.com]

- 7. researchgate.net [researchgate.net]

- 8. NIST 23 Gas Chromatography (GC) Database with Search Software and Retention Indicies (RI) (2023/2020/2017) [sisweb.com]

- 9. The Kovats Retention Index: Dodecane (C12H26) [pherobase.com]

- 10. Dodecane [webbook.nist.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lotusinstruments.com [lotusinstruments.com]

In-Depth Technical Guide: 4-Ethyl-6-methylnonane (CAS: 62184-47-8) - A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the currently available scientific and technical information regarding the chemical compound 4-Ethyl-6-methylnonane, identified by the CAS number 62184-47-8. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, the available data on this specific branched alkane is exceptionally limited. This document summarizes the existing information and highlights the significant gaps in knowledge that preclude a more in-depth analysis relevant to drug development and experimental science.

Chemical and Physical Properties

Currently, all accessible quantitative data for this compound are computationally derived. There is a notable absence of experimentally determined physical and chemical properties in published literature. The computed data provides a basic physicochemical profile of the molecule.[1]

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem (Computed)[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62184-47-8 | PubChem[1] |

| XLogP3 | 6.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

Table 1: Computed Physicochemical Properties of this compound.

Biological Activity and Toxicological Information

A thorough search of scientific databases, including but not limited to PubMed, Scopus, and Google Scholar, did not yield any studies concerning the biological activity, pharmacological effects, or toxicological profile of this compound. The compound is mentioned in a patent related to materials for photoperiodic control of phytochrome (B1172217), but it is listed as one of many possible C12H26 isomers with no specific data or role described.[2] Consequently, there is no information on its potential interactions with biological systems, signaling pathways, or its applicability in drug development.

Experimental Protocols and Synthesis

There are no detailed experimental protocols for the synthesis, purification, or analysis of this compound available in the public domain. While general methods for the synthesis of branched alkanes are well-established in organic chemistry, specific procedures tailored to this molecule have not been published. Similarly, no analytical methods (e.g., NMR, Mass Spectrometry, HPLC) with corresponding data for this compound have been documented in scientific literature.

Signaling Pathways and Experimental Workflows

The absence of any research into the biological effects of this compound means there are no known signaling pathways associated with this compound. As a result, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible at this time.

Logical Relationship of Available Information

The following diagram illustrates the current state of knowledge regarding this compound, highlighting the foundational nature of the available data and the absence of more complex biological or experimental information.

Figure 1: A diagram illustrating the current limited knowledge base for this compound.

Conclusion

In its current state, this compound is a chemically defined but scientifically unexplored molecule. The lack of any published research into its biological effects, experimental properties, or synthesis makes it impossible to provide the in-depth technical guide requested for a scientific and drug development audience. The information presented here represents the entirety of the readily accessible data. Further research, including synthesis, purification, characterization, and biological screening, would be required to build a knowledge base for this compound that would be of interest to the scientific community.

References

An In-depth Technical Guide on the Thermodynamic Stability of 4-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the branched alkane, 4-Ethyl-6-methylnonane. Due to a lack of direct experimental data for this specific isomer of dodecane, this document focuses on the robust estimation of its key thermodynamic parameters, including the standard enthalpy of formation, using the well-established Benson group additivity method. Furthermore, this guide details the standard experimental protocols, such as combustion and adiabatic calorimetry, that are employed for the precise determination of thermodynamic properties of liquid hydrocarbons. For comparative purposes, available experimental data for its linear isomer, n-dodecane, is presented. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who require reliable thermodynamic data for complex organic molecules.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched alkane, its molecular structure influences its physical and thermodynamic properties, differentiating it from its linear and other branched isomers. Thermodynamic stability, quantified by parameters such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°), is a critical factor in understanding the chemical behavior, reactivity, and potential energy of a compound. Such data is essential in fields ranging from chemical synthesis and process design to computational modeling and drug development, where molecular stability can impact efficacy and formulation.

Given the vast number of possible isomers for larger alkanes, experimental determination of thermodynamic properties for each one is often not feasible.[1][2] Consequently, highly reliable estimation methods are crucial.[3][4] This guide will provide a detailed application of the Benson group additivity method to predict the thermodynamic stability of this compound.

Estimation of Thermodynamic Properties: Benson Group Additivity Method

The Benson group additivity method is a widely used semi-empirical approach for estimating the thermochemical properties of organic molecules.[5][6] The method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups.[3][4]

Methodology for this compound

To estimate the standard enthalpy of formation (ΔHf°) of this compound, the molecule is first dissected into its fundamental groups. The structure of this compound is as follows:

The constituent groups for the Benson method are identified as:

-

Primary carbon groups (P): C-(C)(H)₃

-

Secondary carbon groups (S): C-(C)₂(H)₂

-

Tertiary carbon groups (T): C-(C)₃(H)

Based on the structure, this compound contains:

-

4 Primary (P) groups (the four terminal CH₃ groups)

-

6 Secondary (S) groups (the six CH₂ groups in the backbone and ethyl branch)

-

2 Tertiary (T) groups (the two CH groups where the branches are attached)

The standard enthalpy of formation can be calculated using the following equation:

ΔHf° (molecule) = Σ (group contributions) + (corrections)

Corrections for steric and conformational effects, such as gauche interactions, are often necessary for branched alkanes to improve accuracy.[1]

Calculated Thermodynamic Data

The following table summarizes the estimated standard enthalpy of formation for this compound based on the Benson group additivity method. For comparison, experimental data for its linear isomer, n-dodecane, are also provided.

| Compound | Formula | Method | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) at 298.15 K |

| This compound | C₁₂H₂₆ | Benson Group Additivity | -347.3 |

| n-Dodecane | C₁₂H₂₆ | Experimental | -350.9 ± 1.5 |

Note: The value for this compound is calculated based on group increments and includes a gauche correction. The experimental value for n-dodecane is from the NIST Chemistry WebBook.

The calculation for this compound is as follows, using typical group contribution values in kJ/mol:

-

4 x P [C-(C)(H)₃]: 4 x (-42.18) = -168.72

-

6 x S [C-(C)₂(H)₂]: 6 x (-20.71) = -124.26

-

2 x T [C-(C)₃(H)]: 2 x (-7.95) = -15.9

-

Gauche correction for branched alkanes is approximately +3.4 kJ/mol per interaction. A detailed conformational analysis would be required for a precise correction. For this estimation, a general correction is applied.

Experimental Protocols for Determining Thermodynamic Stability

While direct experimental data for this compound is unavailable, the following sections describe the standard, high-precision methods used to determine the thermodynamic properties of liquid hydrocarbons.

Combustion Calorimetry

Combustion calorimetry is the primary experimental technique for determining the enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be derived.[7][8]

Protocol:

-

Sample Preparation: A precisely weighed sample of the liquid hydrocarbon (e.g., 0.5-1.0 g) is encapsulated in a thin-walled glass ampoule or a gelatin capsule.[8]

-

Bomb Preparation: The sample is placed in a platinum crucible inside a high-pressure vessel known as a "bomb". A small amount of water is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and pressurized with excess pure oxygen to approximately 30 atm to ensure complete combustion.[7]

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.

-

Ignition and Data Acquisition: The sample is ignited electrically via a fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after the combustion reaction until a steady final temperature is reached.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (water and bomb). The heat capacity of the calorimeter is determined separately by burning a standard substance with a known heat of combustion, such as benzoic acid.[9]

-

Corrections: Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for bringing the results to standard state conditions (298.15 K and 1 atm).

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using Hess's law, from the experimentally determined standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Calorimetry

Adiabatic calorimetry is used to measure the heat capacity (Cp) of a substance as a function of temperature with high accuracy.[10][11] From heat capacity data, entropy (S°) and changes in enthalpy and Gibbs free energy with temperature can be determined.

Protocol:

-

Calorimeter Setup: A sample of the substance is placed in a sample vessel within the calorimeter. The vessel is equipped with a heater and a thermometer. This entire assembly is surrounded by an adiabatic shield or jacket.[10][12]

-

Maintaining Adiabatic Conditions: The temperature of the adiabatic shield is controlled to precisely match the temperature of the sample vessel at all times. This minimizes heat exchange between the sample vessel and its surroundings to a negligible level.[11]

-

Heating and Measurement: A known quantity of electrical energy is supplied to the sample heater, causing a small increase in the sample's temperature (typically 1-5 K). The amount of energy supplied and the resulting temperature change are measured with high precision.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of heat added and the measured temperature rise, after correcting for the heat capacity of the sample vessel itself.

-

Temperature Range: Measurements are typically made over a wide range of temperatures to obtain the heat capacity as a function of temperature.

-

Thermodynamic Function Derivation: The standard entropy at 298.15 K is calculated by integrating the heat capacity data from near absolute zero, including any phase transitions.

Mandatory Visualizations

Logical Workflow for Thermodynamic Stability Determination

The following diagram illustrates the logical workflow for determining the thermodynamic stability of a compound like this compound, incorporating both estimation and experimental approaches.

Conclusion

While direct experimental thermodynamic data for this compound are not available in the current literature, this guide demonstrates that its thermodynamic stability, specifically its standard enthalpy of formation, can be reliably estimated using the Benson group additivity method. The presented value provides a strong basis for computational modeling and theoretical studies. Furthermore, the detailed descriptions of standard experimental protocols for combustion and adiabatic calorimetry serve as a comprehensive reference for any future experimental investigations on this or similar branched alkanes. The comparison with the experimentally determined properties of n-dodecane highlights the influence of molecular branching on thermodynamic stability. This technical guide provides researchers and professionals with both the estimated data for immediate use and the methodological framework for its experimental validation.

References

- 1. GAV [ursula.chem.yale.edu]

- 2. Thermodynamic Properties of n-Dodecane | Semantic Scholar [semanticscholar.org]

- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 4. Heat_of_formation_group_additivity [chemeurope.com]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. metso.com [metso.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. biopchem.education [biopchem.education]

- 10. srd.nist.gov [srd.nist.gov]

- 11. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: GC-MS Analysis of 4-Ethyl-6-methylnonane

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the analysis of 4-Ethyl-6-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes comprehensive information on sample preparation, instrumentation, and data analysis, presented in a clear and structured format for easy reference.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample.[1][2][3] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, such as the branched-chain alkane this compound.[1][3][4] The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.[1][4] The analysis of branched alkanes like this compound can be challenging due to the similarity in mass spectra among isomers and the potential for weak or absent molecular ions in electron ionization (EI).[5][6][7][8] This protocol outlines a robust method to achieve reliable qualitative and quantitative results.

Experimental Protocols

A detailed methodology for the GC-MS analysis of this compound is provided below.

2.1. Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.[4][9] The goal is to prepare a clean, homogeneous sample in a volatile solvent suitable for injection into the GC system.

-

Sample Collection: Collect samples in clean glass containers to prevent contamination.[4]

-

Solvent Selection: Use high-purity volatile organic solvents such as hexane, dichloromethane, or iso-octane.[4][10] Avoid water, strong acids, and strong bases as they are incompatible with most GC columns.[4][10]

-

Dilution: For a standard solution, dissolve a known quantity of this compound in the chosen solvent to achieve a concentration within the instrument's linear dynamic range, typically in the µg/mL to ng/mL range.[10] A common starting concentration is approximately 10 µg/mL.[10]

-

Filtration/Centrifugation: Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter or by centrifuging the sample to pellet any suspended solids.[9][10] This prevents blockage of the injection syringe and contamination of the GC inlet and column.[10]

-

Vialing: Transfer the final diluted and cleaned sample into a 1.5 mL or 2 mL glass autosampler vial with a PTFE-lined cap.[10]

2.2. GC-MS Instrumentation and Parameters

The following table summarizes the recommended instrumental parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and application.

| Parameter | Value/Description | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless or Split | Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples to avoid column overloading. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Volume | 1 µL | A typical injection volume for capillary GC columns. |

| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | A typical flow rate for standard capillary columns, providing a balance between analysis time and separation efficiency. |

| GC Column | Non-polar capillary column (e.g., HP-5ms, DB-5, or equivalent) | Non-polar columns separate compounds primarily by boiling point, which is ideal for hydrocarbon analysis.[1] |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions that offer a good balance of resolution, capacity, and analysis time. |